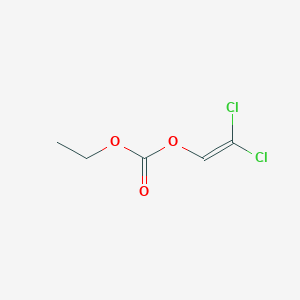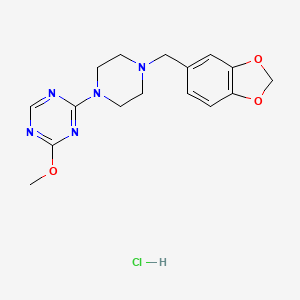
s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, monohydrochloride: is a chemical compound with the molecular formula C16H20ClN5O3 and a molecular weight of 365.8147 . This compound is known for its unique structure, which includes a triazine ring substituted with a methoxy group and a piperonyl-piperazinyl moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, monohydrochloride typically involves multiple steps. The general synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The methoxy group and the piperonyl-piperazinyl moiety are introduced through substitution reactions. These reactions often require specific reagents and conditions to ensure the correct substitution pattern.
Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt, which is achieved by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as to reduce production costs.
Chemical Reactions Analysis
s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate. The major products of these reactions depend on the specific conditions used.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups on the triazine ring or the piperonyl-piperazinyl moiety are replaced with other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various medical conditions.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways affected by the compound.
Comparison with Similar Compounds
s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, monohydrochloride can be compared with other similar compounds, such as:
s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, free base: This compound lacks the hydrochloride salt, which can affect its solubility and reactivity.
s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, dihydrochloride: This compound has two hydrochloride salts, which can influence its chemical properties and biological activity.
s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, monohydrobromide: This compound has a hydrobromide salt instead of a hydrochloride salt, which can alter its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the monohydrochloride salt, which can influence its chemical and biological properties.
Properties
CAS No. |
21394-86-5 |
|---|---|
Molecular Formula |
C16H20ClN5O3 |
Molecular Weight |
365.81 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methoxy-1,3,5-triazine;hydrochloride |
InChI |
InChI=1S/C16H19N5O3.ClH/c1-22-16-18-10-17-15(19-16)21-6-4-20(5-7-21)9-12-2-3-13-14(8-12)24-11-23-13;/h2-3,8,10H,4-7,9,11H2,1H3;1H |
InChI Key |
NBZKDTLIJWTRMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)

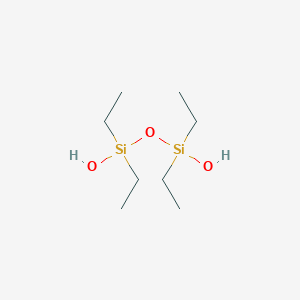
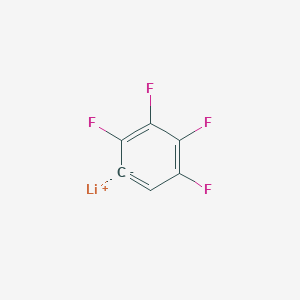
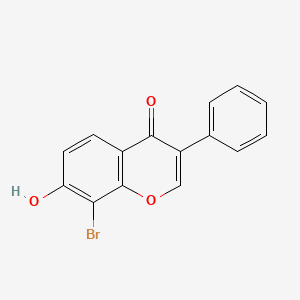
![(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B14703158.png)
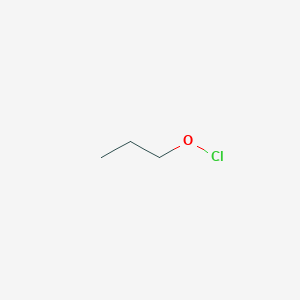

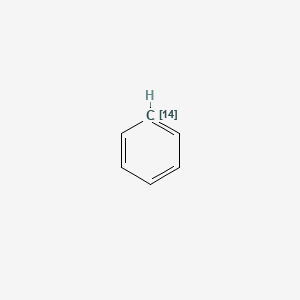

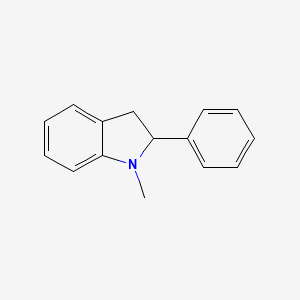
![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)
![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)
